molecular formula C8H9BrFNO B8768154 (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL

Katalognummer: B8768154
Molekulargewicht: 234.07 g/mol
InChI-Schlüssel: IFFYQONBWGTGIG-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, which contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-bromo-3-fluorobenzaldehyde.

    Amination: The aldehyde group is converted to an amine group through reductive amination using reagents like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF (Dimethylformamide).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of azide derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL
  • (2S)-2-Amino-2-(5-chloro-3-fluorophenyl)ethan-1-OL
  • (2S)-2-Amino-2-(5-bromo-4-fluorophenyl)ethan-1-OL

Uniqueness

(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H9BrFNO

Molekulargewicht

234.07 g/mol

IUPAC-Name

(2S)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI-Schlüssel

IFFYQONBWGTGIG-MRVPVSSYSA-N

Isomerische SMILES

C1=C(C=C(C=C1F)Br)[C@@H](CO)N

Kanonische SMILES

C1=C(C=C(C=C1F)Br)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.